molecular formula C8H10F6O B3042986 3,5-Bis(trifluoromethyl)cyclohexanol CAS No. 691410-51-2

3,5-Bis(trifluoromethyl)cyclohexanol

Cat. No. B3042986
CAS RN: 691410-51-2
M. Wt: 236.15 g/mol
InChI Key: AUAIIBAFJHEYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,5-Bis(trifluoromethyl)cyclohexanol” is a chemical compound with the molecular formula C8H10F6O and a molecular weight of 236.15 g/mol. It is a derivative of cyclohexanol .

Scientific Research Applications

1. Catalytic Oxidation and Organic Synthesis

3,5-Bis(trifluoromethyl)cyclohexanol and its derivatives have been explored in various catalytic oxidation processes and organic syntheses. For instance, the catalyzed oxidation of cyclohexene with hydrogen peroxide has been facilitated using related compounds, providing access to important compounds like trans-1,2-cyclohexanediol under mild conditions (Yu et al., 2014). Additionally, the synthesis of 2,6-bis(trifluoroacetyl)phenols from cyclohexanones demonstrates the potential of these compounds in producing valuable fluorinated building blocks, advantageous over traditional approaches (Sevenard et al., 2008).

2. Fluorinated Compounds and Material Science

The field of material science also benefits from the use of this compound derivatives. For instance, research has focused on the synthesis and properties of organosoluble polyimides based on derivatives of this compound, showing excellent solubility and thermal stability, making them suitable for advanced microelectronic applications (Yang et al., 2004).

3. Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been used in the development of neurokinin-1 (NK1) receptor antagonists. These compounds show promise in treating conditions like chemotherapy-induced and postoperative nausea and vomiting (Jiang et al., 2009).

4. Chemical Safety and Handling

Significant attention is also given to the safe handling and preparation of this compound derivatives. Studies like the improved preparation of 3,5-bis(trifluoromethyl)acetophenone highlight the importance of safety in the preparation of potentially explosive compounds (Leazer et al., 2003).

5. Molecular and Supramolecular Structures

Investigations into the molecular and supramolecular structures of cyclohexanol derivatives have also been carried out. This includes studies on the crystal structures of highly-substituted cyclohexanol derivatives, which provide insights into the molecular conformations and potential applications of these compounds (Samshuddin et al., 2014).

Safety and Hazards

The safety data sheet for related compounds such as “3,5-Bis(trifluoromethyl)aniline” suggests that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “3,5-Bis(trifluoromethyl)cyclohexanol” are not mentioned in the available literature, related compounds such as “3,5-Bis(trifluoromethyl)phenyl” motifs are being explored for their potential in tackling antibiotic-resistant bacterial infections . This suggests that “this compound” and its derivatives could also be of interest in future research.

Mechanism of Action

Target of Action

This compound is primarily used in laboratory settings for the synthesis of other substances

Mode of Action

As a laboratory chemical, it’s primarily used in the synthesis of other compounds . Its interaction with biological targets, if any, is currently unknown and would require further investigation.

properties

IUPAC Name

3,5-bis(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h4-6,15H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAIIBAFJHEYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Bis(trifluoromethyl)cyclohexanol
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3,5-Bis(trifluoromethyl)cyclohexanol
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3,5-Bis(trifluoromethyl)cyclohexanol
Reactant of Route 4
3,5-Bis(trifluoromethyl)cyclohexanol
Reactant of Route 5
3,5-Bis(trifluoromethyl)cyclohexanol
Reactant of Route 6
3,5-Bis(trifluoromethyl)cyclohexanol

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